
applying machine vision for fish freshness
analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tuna AI

Cat. No.: B1682044 Get Quote

An Application Note and Protocol for Applying Machine Vision in Fish Freshness Analysis

Abstract
The assessment of fish freshness is critical for quality control, consumer safety, and regulatory

compliance within the seafood industry. Traditional methods for this assessment, such as

sensory, chemical, and microbiological analyses, are often subjective, destructive, time-

consuming, and require trained personnel.[1][2] Machine vision, coupled with artificial

intelligence, presents a rapid, non-destructive, objective, and cost-effective alternative for

evaluating fish freshness.[3][4] This technology leverages digital image analysis to quantify

visual and spectral characteristics that correlate with the stages of fish spoilage. Key indicators

include changes in the color and texture of the eyes, gills, and skin.[5][6][7] This document

provides a detailed protocol for implementing a machine vision system for fish freshness

analysis, covering sample preparation, image acquisition, data processing, and model

development using both traditional machine learning and deep learning approaches.

Principle of the Method
As fish spoils, a series of biochemical and physical changes occur that manifest in its external

appearance. Machine vision systems are designed to capture and quantify these changes. The

core principle involves acquiring digital images of fish under controlled lighting conditions and

analyzing specific regions of interest (ROIs), primarily the eyes and gills, which exhibit distinct

changes during spoilage.[5][7]
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Eyes: Fresh fish typically have clear, convex, and bright eyes. As spoilage progresses, the

eyes become cloudy, sunken, and discolored.[2][8]

Gills: The gills of fresh fish are bright red and clear. With time, they turn brownish-red, then

brown or grey, and become covered in slime.[7][9]

Skin: The skin of a fresh fish often has a naturally metallic glow, which dulls over time.[6]

The system extracts color, texture, and morphological features from these ROIs.[3][5] These

features are then used as inputs for a machine learning model trained to classify the fish into

different freshness categories (e.g., "fresh," "stale"). Advanced methods like hyperspectral

imaging can also be employed to gather spectral information beyond the visible range, which

can correlate with chemical composition and spoilage markers like Total Volatile Basic Nitrogen

(TVB-N).[1][10][11]

Apparatus and Materials
Image Acquisition System:

High-resolution digital RGB camera (e.g., DSLR or industrial camera).

Alternatively, a hyperspectral or multispectral imaging system for advanced analysis.[1]

Lighting System:

A light box or chamber with uniform, diffuse, and consistent illumination (e.g., LED panels)

to minimize shadows and specular reflection.[12]

Hardware:

A computer with a multi-core processor and a dedicated GPU for efficient model training.

Sample holder to position fish consistently.

Software:

Image processing libraries (e.g., OpenCV, Scikit-image in Python).
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Machine learning or deep learning frameworks (e.g., Scikit-learn, TensorFlow, PyTorch).

Samples:

Fish samples of the target species at various, known post-mortem ages.

Validation Equipment (Optional):

Equipment for traditional freshness analysis (e.g., pH meter, sensory evaluation panel, or

chemical analysis for K-value or TVB-N) to establish ground truth data.

Experimental Protocols
This protocol outlines the key steps for developing a machine vision model for fish freshness

classification.

Sample Preparation and Ground Truth Establishment
Procure a batch of freshly caught fish of the same species and similar size.

Store the fish samples under controlled refrigerated conditions (e.g., on ice at 4°C).

At predefined time intervals (e.g., 0, 2, 4, 6, 8, and 10 days), select a subset of fish for

analysis.

For each sample, assign a freshness class based on the storage day or a traditional

sensory/chemical analysis. This will serve as the "ground truth" for training the model.

Image Acquisition
Place a fish sample on the holder within the lighting chamber. Ensure the position and

orientation are consistent for all samples.

Capture high-resolution images of the entire fish, along with dedicated close-up shots of the

eye and gill regions.[13]

Save images in a lossless format (e.g., PNG or TIFF) with metadata indicating the sample ID

and freshness class.
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Image Preprocessing
Region of Interest (ROI) Segmentation: Isolate the eye and gill regions from the rest of the

image. This can be achieved using automated methods like color thresholding, active

contours, or deep learning-based segmentation models.[7]

Image Enhancement: Apply enhancement techniques like histogram equalization to improve

the contrast and visibility of features within the ROI.

Color Space Conversion: Convert the standard RGB images into alternative color spaces

such as HSV (Hue, Saturation, Value) or Lab*, as these can often separate color and

illumination information more effectively, leading to more robust feature extraction.[8][14]

Feature Extraction (for Traditional Machine Learning)
Color Features: From the segmented ROIs, calculate statistical features for each color

channel (e.g., R, G, B, H, S, V). Common features include the mean, standard deviation,

skewness, and kurtosis.

Texture Features: Employ algorithms like the Gray-Level Co-occurrence Matrix (GLCM) or

Local Binary Patterns (LBP) to extract features that describe the texture, such as eye

cloudiness or gill surface changes.[5][14]

Morphological Features: Quantify shape changes, such as the convexity of the eye, which

tends to decrease as the fish loses freshness.

Model Development, Training, and Validation
Data Partitioning: Divide the dataset of extracted features (or raw images for deep learning)

into three subsets: training, validation, and testing (e.g., 70%, 15%, 15% split).

Model Selection and Training:

Traditional Machine Learning: Use the extracted feature dataset to train classifiers such as

Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), Random Forests, or

Artificial Neural Networks (ANN).[5][15][16]
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Deep Learning: Use the preprocessed ROI images to train a Convolutional Neural

Network (CNN). Architectures like VGG-16, MobileNetV2, or Xception can be used, often

leveraging transfer learning to improve performance with smaller datasets.[17]

Model Validation: Evaluate the trained model's performance on the unseen test dataset.

Calculate standard performance metrics including accuracy, precision, recall, and specificity

to assess the model's classification capability.[5]

Data Presentation
Quantitative results from various studies demonstrate the high potential of machine vision for

fish freshness classification.
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Technology/Me
thod

Region of
Interest

Classifier/Mod
el

Reported
Accuracy

Reference

RGB Imaging Eye

k-Nearest

Neighbors (k-

NN)

97.0% [5]

RGB Imaging Whole Fish
VGG-16 + Bi-

LSTM
98.0% [18][19]

RGB Imaging Whole Fish
CNN

(MobileNetV2)
97.5% [20]

RGB Imaging Eye & Gills

SVM & Logistic

Regression (with

Xception/Mobile

NetV2 features)

100% [15][21]

RGB Imaging Gills

Hue Saturation

Value (HSV)

Analysis + k-NN

90.0% [14][22]

RGB Imaging Eye Random Forest 96.87% [8]

RGB Imaging Eye
CNN (VGG19) +

ANN
77.3% [17]

Hyperspectral

Imaging
Fillets LS-SVM

97.22% (Fresh

vs. Frozen-

Thawed)

[10]

Visualization of Protocols and Pathways
Machine Vision Experimental Workflow
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Experimental Workflow for Fish Freshness Analysis

Data Acquisition & Preparation

Image Processing & Feature Extraction

Model Development & Evaluation

Output

1. Sample Preparation
(Fish stored for 0, 2, 4... days)

2. Image Acquisition
(Controlled Lighting)

4. Image Preprocessing
(ROI Segmentation, Enhancement)

3. Ground Truth Labeling
(Sensory/Chemical Analysis)

6a. Train ML Model
(SVM, k-NN, etc.)

6b. Train CNN Model
(VGG16, MobileNetV2, etc.)

5a. Feature Extraction
(Color, Texture, Shape)

(For Traditional ML)

5b. Direct Image Input
(For Deep Learning)

7. Model Validation
(Accuracy, Precision, Recall)

8. Freshness Classification
('Fresh', 'Stale')

Click to download full resolution via product page

Fig. 1: Machine vision experimental workflow.
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Biochemical Pathway of Fish Spoilage
A primary indicator of fish freshness is the K-value, which is based on the degradation of

adenosine triphosphate (ATP) in post-mortem muscle tissue. This enzymatic breakdown

process produces compounds like inosine monophosphate (IMP), which contributes to a fresh,

savory flavor, and later, hypoxanthine (Hx), which is associated with bitterness and spoilage.

[23][24][25][26]

Key Biochemical Pathway in Post-Mortem Fish Muscle

ATP
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ADP
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Fig. 2: ATP degradation pathway in fish.

Conclusion
The application of machine vision offers a robust, consistent, and non-invasive solution to the

challenge of fish freshness assessment.[1] By quantifying the subtle changes in the visual

characteristics of fish eyes, gills, and skin, this technology provides an objective measure that

can be correlated with traditional quality indices. Both established machine learning techniques

and modern deep learning models have demonstrated high accuracy in classification tasks.[5]

[18] The protocols outlined in this document provide a comprehensive framework for

researchers and quality control professionals to develop and implement automated systems,

thereby enhancing efficiency, reducing waste, and ensuring consumer confidence in seafood

products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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